molecular formula C24H23ClN2O5S B1238305 2-[[6-[(5-Chloro-2,4-dimethoxyanilino)-oxomethyl]-1,2,3,4-tetrahydroacridin-9-yl]thio]acetic acid

2-[[6-[(5-Chloro-2,4-dimethoxyanilino)-oxomethyl]-1,2,3,4-tetrahydroacridin-9-yl]thio]acetic acid

Cat. No.: B1238305
M. Wt: 487 g/mol
InChI Key: FPIJGQYIKXQHHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[6-[(5-chloro-2,4-dimethoxyanilino)-oxomethyl]-1,2,3,4-tetrahydroacridin-9-yl]thio]acetic acid is a member of acridines.

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones (2,4-dimethoxy-THPQs) were synthesized using acetic acid, and their structures were analyzed through X-ray crystallography and density functional theory (DFT). This synthesis process potentially relates to the compound due to the similar chemical structure and the use of acetic acid in the process (Patel et al., 2022).

Pharmacological Profile

  • A pyrrolizine derivative, structurally different but potentially related in mechanism, was shown to inhibit cyclo-oxygenase and 5-lipoxygenase. This highlights the potential pharmacological applications of similar compounds (Laufer et al., 1994).

Molecular Docking Studies

  • The compound's potential for molecular docking, particularly in relation to proteins like the main protease (Mpro) of SARS-CoV-2, could be inferred from similar compounds. The study's focus on 2,4-dimethoxy-THPQs and their binding affinities provides insight into the possible interactions of related compounds with biological targets (Patel et al., 2022).

Catalytic and Bioactivity Roles

  • Research into copper complexes with herbicides (including 2,4-dichlorophenoxy-acetic acid and others) underscores the potential role of similar compounds in forming bioactive complexes, possibly relevant to the compound (Psomas et al., 1998).

Conformational Analysis

  • Studies on compounds like N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide, which share structural similarities, provide valuable insights into the conformational properties and behavior of such molecules (Kataev et al., 2021).

Crystal Structure Studies

  • Understanding the crystal structure of related compounds can provide insights into the potential crystallography of 2-[[6-[(5-Chloro-2,4-dimethoxyanilino)-oxomethyl]-1,2,3,4-tetrahydroacridin-9-yl]thio]acetic acid. Studies on various phenoxyalkanoic acids and their metal complexes offer relevant data (O'reilly et al., 1987).

Antioxidant Activity

  • The investigation of certain thio]acetic acids for their antioxidant properties in biological systems could be analogous to potential applications of the compound (Palamar et al., 2021).

Properties

Molecular Formula

C24H23ClN2O5S

Molecular Weight

487 g/mol

IUPAC Name

2-[[6-[(5-chloro-2,4-dimethoxyphenyl)carbamoyl]-1,2,3,4-tetrahydroacridin-9-yl]sulfanyl]acetic acid

InChI

InChI=1S/C24H23ClN2O5S/c1-31-20-11-21(32-2)19(10-16(20)25)27-24(30)13-7-8-15-18(9-13)26-17-6-4-3-5-14(17)23(15)33-12-22(28)29/h7-11H,3-6,12H2,1-2H3,(H,27,30)(H,28,29)

InChI Key

FPIJGQYIKXQHHG-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC3=C(C=C2)C(=C4CCCCC4=N3)SCC(=O)O)Cl)OC

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC3=C(C=C2)C(=C4CCCCC4=N3)SCC(=O)O)Cl)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[6-[(5-Chloro-2,4-dimethoxyanilino)-oxomethyl]-1,2,3,4-tetrahydroacridin-9-yl]thio]acetic acid
Reactant of Route 2
2-[[6-[(5-Chloro-2,4-dimethoxyanilino)-oxomethyl]-1,2,3,4-tetrahydroacridin-9-yl]thio]acetic acid
Reactant of Route 3
2-[[6-[(5-Chloro-2,4-dimethoxyanilino)-oxomethyl]-1,2,3,4-tetrahydroacridin-9-yl]thio]acetic acid
Reactant of Route 4
Reactant of Route 4
2-[[6-[(5-Chloro-2,4-dimethoxyanilino)-oxomethyl]-1,2,3,4-tetrahydroacridin-9-yl]thio]acetic acid
Reactant of Route 5
2-[[6-[(5-Chloro-2,4-dimethoxyanilino)-oxomethyl]-1,2,3,4-tetrahydroacridin-9-yl]thio]acetic acid
Reactant of Route 6
2-[[6-[(5-Chloro-2,4-dimethoxyanilino)-oxomethyl]-1,2,3,4-tetrahydroacridin-9-yl]thio]acetic acid

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